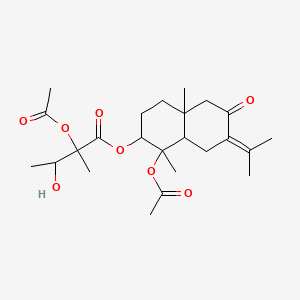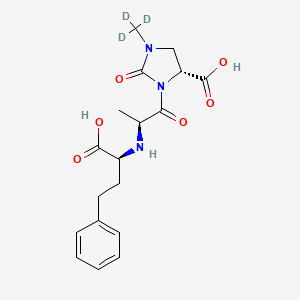![molecular formula C17H19N3O4 B13442838 2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide is a complex organic compound belonging to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide typically involves multi-step organic reactions. The process often starts with the preparation of the imidazoquinoline core, followed by functionalization at specific positions to introduce the acetoxymethyl and hydroxy-methylpropyl groups. Common reagents used in these steps include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent imidazoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学的研究の応用
2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an immunomodulatory agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the surface of immune cells, triggering a cascade of signaling events that modulate immune responses. This activity is primarily mediated through the activation of toll-like receptors (TLRs), which play a crucial role in the innate immune system.
類似化合物との比較
Similar Compounds
Imiquimod: Another imidazoquinoline with immunomodulatory properties.
Resiquimod: A related compound with similar antiviral and anticancer activities.
Uniqueness
2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetoxymethyl and hydroxy-methylpropyl groups enhances its solubility and bioavailability, making it a valuable compound for various applications.
特性
分子式 |
C17H19N3O4 |
|---|---|
分子量 |
329.35 g/mol |
IUPAC名 |
[1-(2-hydroxy-2-methylpropyl)-5-oxidoimidazo[4,5-c]quinolin-5-ium-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19N3O4/c1-11(21)24-9-15-18-13-8-20(23)14-7-5-4-6-12(14)16(13)19(15)10-17(2,3)22/h4-8,22H,9-10H2,1-3H3 |
InChIキー |
SLFVYXKDZZWBJL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3[N+](=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


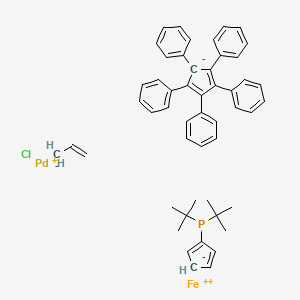
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
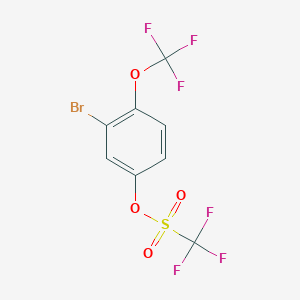
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)
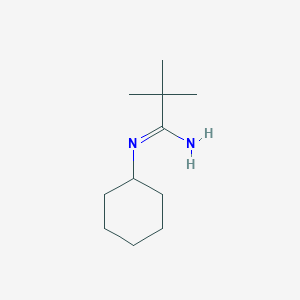

![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
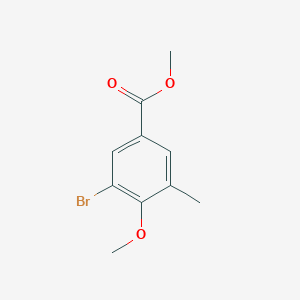
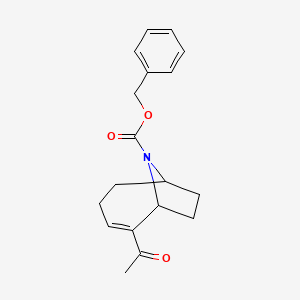
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
